2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide
Description
The compound 2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazolecarboxamide derivative featuring:
- A 4-methyl-1,3-thiazole core.
- A benzenesulfonamido substituent at position 2 of the thiazole ring.
- A benzodioxolylmethyl group (via an amide linkage) at position 5.
Properties
IUPAC Name |
2-(benzenesulfonamido)-N-(1,3-benzodioxol-5-ylmethyl)-4-methyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S2/c1-12-17(18(23)20-10-13-7-8-15-16(9-13)27-11-26-15)28-19(21-12)22-29(24,25)14-5-3-2-4-6-14/h2-9H,10-11H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCTVRUVLRDLRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=CC=C2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Benzo[d][1,3]dioxole Moiety: This step involves the alkylation of the thiazole ring with benzo[d][1,3]dioxole-5-ylmethyl halide under basic conditions.
Attachment of the Phenylsulfonamido Group: The final step involves the sulfonation of the thiazole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antitumor and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolecarboxamide Derivatives
Key Structural Differences and Implications
Sulfonamido vs. Amino/Acylamino Substituents The target compound’s benzenesulfonamido group (position 2) provides strong hydrogen-bond donor/acceptor capacity compared to the benzylamino () or pyrimidinylamino () groups. This may enhance binding to enzymes like carbonic anhydrases .
Benzodioxolylmethyl vs. Oxolanylmethyl/Benzyl
- The benzodioxolylmethyl substituent (target compound) offers dual oxygen atoms for hydrogen bonding, whereas the oxolanylmethyl group () introduces conformational flexibility due to the tetrahydrofuran ring’s puckering dynamics .
Chlorinated vs.
Research Findings and Limitations
While the provided evidence lacks direct pharmacological or biochemical data for these compounds, structural analysis reveals:
- Hydrogen Bonding Networks : The target compound’s sulfonamido and benzodioxole groups likely form extensive hydrogen bonds, critical for target recognition .
- Solubility and Bioavailability : Compounds with polar groups (e.g., oxolanylmethyl , methoxy ) may exhibit better aqueous solubility than halogenated or benzyl-containing analogs.
- Conformational Analysis : Tools like SHELXL and graph set analysis could elucidate the target compound’s supramolecular assembly.
Biological Activity
2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound notable for its potential biological activities. The compound features a thiazole ring, a benzenesulfonamide group, and a benzodioxole moiety, which contribute to its pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial potential, mechanisms of action, and interactions with biological targets.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 378.47 g/mol. The structural components are crucial for its biological activity:
- Thiazole Ring : Associated with various biological activities.
- Benzenesulfonamide Group : Known to mimic para-aminobenzoic acid (PABA), potentially inhibiting dihydropteroate synthase.
- Benzodioxole Moiety : Imparts unique electronic properties that may enhance interaction with biological targets.
Antimicrobial Activity
The sulfonamide group in the compound suggests potential antimicrobial activity . This is primarily due to its ability to inhibit bacterial folate synthesis by mimicking PABA, which is essential for bacterial growth. Studies indicate that compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
The proposed mechanisms of action for 2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide include:
-
Inhibition of Dihydropteroate Synthase :
- The compound's structural similarity to PABA allows it to competitively inhibit dihydropteroate synthase, disrupting folate synthesis in bacteria.
-
Interaction with Ecto-nucleotidases :
- Preliminary studies suggest that the compound may interact with ecto-nucleotidases, enzymes involved in nucleotide metabolism. Inhibition of these enzymes could affect cellular signaling pathways and metabolism .
Case Studies
Several studies have explored the biological activity of compounds similar to 2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide:
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Antimicrobial Efficacy :
- A study demonstrated that derivatives of sulfonamides showed significant antibacterial activity against resistant strains of bacteria. The presence of the thiazole ring was linked to enhanced potency .
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Enzyme Inhibition Studies :
- Research has indicated that compounds with thiazole and sulfonamide groups effectively inhibit specific enzymes involved in metabolic pathways related to cell proliferation .
Comparative Analysis
To better understand the unique properties of 2-benzenesulfonamido-N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methyl-1,3-thiazole-5-carboxamide, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-benzenesulfonamido-N-(2H-1,3-benzodioxol-5-yl)benzamide | Benzamide instead of thiazole ring | Lacks thiazole's unique electronic properties |
| (2S)-2-(benzenesulfonamido)-N-(1,3-benzodioxol-5-yl)propanamide | Propanamide group instead of thiazole | Different steric and electronic properties due to propanamide |
The presence of the thiazole ring distinguishes this compound from others in terms of both chemical reactivity and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
